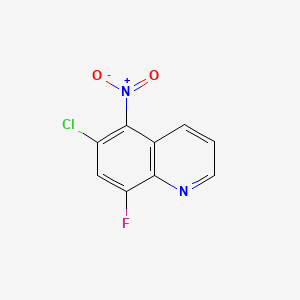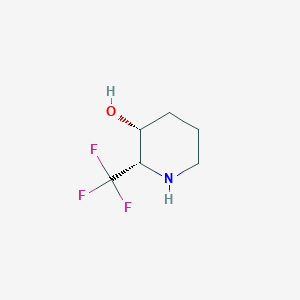
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(trifluoromethyl)piperidin-3-ol typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as copper or palladium complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a de-trifluoromethylated piperidine.
科学研究应用
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
作用机制
The mechanism by which (2S,3R)-2-(trifluoromethyl)piperidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol: Another piperidine derivative with a trifluoromethyl group, but differing in the position of the substituents.
2-(trifluoromethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol is unique due to its specific stereochemistry and the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C6H10F3NO |
|---|---|
分子量 |
169.14 g/mol |
IUPAC 名称 |
(2S,3R)-2-(trifluoromethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 |
InChI 键 |
HRXOCFAASSUVGL-UHNVWZDZSA-N |
手性 SMILES |
C1C[C@H]([C@H](NC1)C(F)(F)F)O |
规范 SMILES |
C1CC(C(NC1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



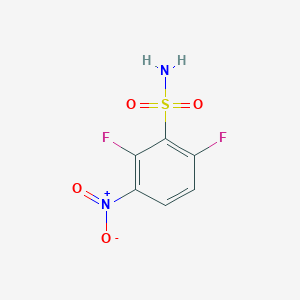
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
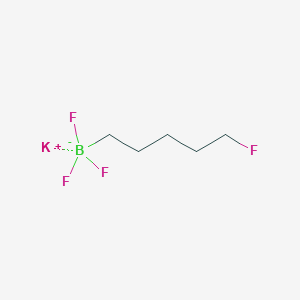
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
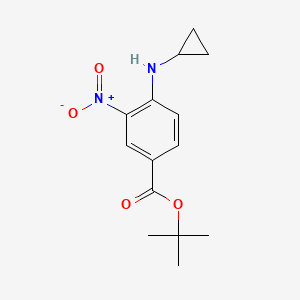
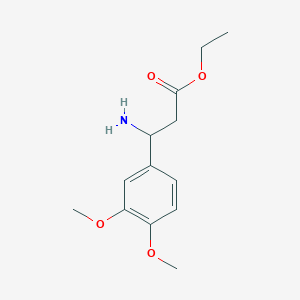
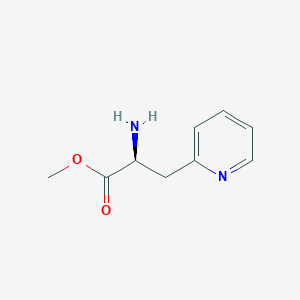

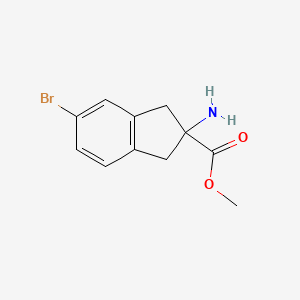
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
